2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Regiochemistry Cross-coupling Building block

2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1782351-61-4) is a disubstituted pyrazole building block bearing a bromine atom at the 5-position, a methyl group at N-1, and an acetic acid side chain at the 4-position of the pyrazole ring. With a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol, this compound belongs to the broader class of pyrazol-4-ylacetic acids, a scaffold recognized in both agrochemical and medicinal chemistry programs for its versatility as a synthetic intermediate.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1782351-61-4
Cat. No. B6230067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid
CAS1782351-61-4
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)CC(=O)O)Br
InChIInChI=1S/C6H7BrN2O2/c1-9-6(7)4(3-8-9)2-5(10)11/h3H,2H2,1H3,(H,10,11)
InChIKeyAJCBOGBPMXFVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid (CAS 1782351-61-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1782351-61-4) is a disubstituted pyrazole building block bearing a bromine atom at the 5-position, a methyl group at N-1, and an acetic acid side chain at the 4-position of the pyrazole ring [1]. With a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol, this compound belongs to the broader class of pyrazol-4-ylacetic acids, a scaffold recognized in both agrochemical and medicinal chemistry programs for its versatility as a synthetic intermediate [2]. The compound is catalogued in PubChem (Create Date: 2014-10-20) and is supplied by multiple chemical vendors as a research-grade building block .

Why 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid Cannot Be Replaced by Non-Brominated or Regioisomeric Pyrazole Acetic Acid Analogs


Within the pyrazol-4-ylacetic acid class, seemingly minor structural variations—absence of the bromine, relocation of the bromine to the 3-position, or replacement of the acetic acid linker with a directly attached carboxylic acid—profoundly alter both the synthetic downstream chemistry accessible to the user and the compound's fitness for specific pharmacophore or agrochemical SAR programs [1]. The 5-bromo substituent serves as a privileged handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling modular diversification that is impossible with the non-halogenated analog 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3) [2]. Furthermore, the 5-bromo regioisomer is structurally distinct from the 3-bromo variant (CAS 1779830-72-6) and the 4-bromo variant (CAS 1310379-31-7), each of which presents a different vector and electronic environment for subsequent derivatization .

Quantitative Differentiation Evidence for 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid: Comparator-Anchored Data for Informed Procurement


Regioisomeric Identity: 5-Bromo Substitution Pattern Versus 3-Bromo and 4-Bromo Variants

The bromine atom at the 5-position of the pyrazole ring (adjacent to the N-1 methyl group) provides a sterically and electronically distinct cross-coupling handle compared to the 3-bromo regioisomer (CAS 1779830-72-6) and the 4-bromo regioisomer (CAS 1310379-31-7). In the 5-bromo isomer, the bromine is ortho to the N-methyl group, resulting in a different local electronic environment that influences oxidative addition rates in palladium-catalyzed reactions. The 3-bromo isomer places the halogen distal to the acetic acid side chain, while the 4-bromo isomer lacks the acetic acid linker altogether, instead bearing the carboxylic acid functionality directly at the 5-position . This regiochemical differentiation is critical for medicinal chemists designing SAR arrays where the exit vector of subsequent derivatization determines binding pose.

Regiochemistry Cross-coupling Building block

Acetic Acid Linker Versus Direct Carboxylic Acid Attachment: Impact on Synthetic Tractability

The target compound features a methylene spacer (CH₂) between the pyrazole ring and the carboxylic acid group, classifying it as a pyrazol-4-ylacetic acid. This contrasts with the directly attached carboxylic acid analog, 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 54367-67-8, MW 205.01), which lacks the methylene linker . The homologous acetic acid side chain provides an additional degree of conformational freedom and can be further elaborated (e.g., amide coupling, esterification, reduction to alcohol, or Curtius rearrangement) with different steric and electronic outcomes than the directly attached carboxylate. In agrochemical patent families exemplified by WO-2011073098-A1, the pyrazol-4-ylacetic acid motif—rather than the pyrazole-4-carboxylic acid motif—is specifically claimed as the core scaffold for herbicidal activity, indicating that the methylene spacer is a structural requirement for target engagement in this class [1].

Functional group interconversion Homologation Medicinal chemistry

Multigram Synthetic Accessibility: Validated Scope in Preparative Pyrazolylacetic Acid Synthesis

A 2024 publication by Levchenko et al. describes a practical multigram synthesis of 4- and 5-pyrazolylacetic acids, explicitly including bromo-substituted pyrazoles within the demonstrated substrate scope [1]. The optimized protocols employ oxalic acid derivatives as C2 building blocks followed by Wolff-Kishner-Huang Minlon reduction, achieving ca. 20% overall yield at scales of 300–500 g. A simplified 'fast' protocol is also reported that sacrifices some yield for operational practicality, delivering products without intermediate purification. While the publication does not isolate the specific target compound as a discrete example, the inclusion of bromo-substituted pyrazoles in the scope table confirms that the methodology is validated for this substrate class [1]. This contrasts with earlier pyrazolylacetic acid syntheses (e.g., Brain and Finar, J. Chem. Soc., 1957) that were limited to milligram-to-gram scales and lacked demonstration on halogenated substrates [2].

Process chemistry Scale-up Synthetic methodology

Herbicide Patent Family Relevance: Pyrazol-4-ylacetic Acid Core with Halogen Substitution

The patent family exemplified by WO-2011073098-A1 (Bayer AG, priority date 2009-12-14) claims 1-(heteroaryl)pyrazol-4-ylacetic acids as herbicides and plant growth regulators, with the pyrazol-4-ylacetic acid core—rather than isomeric or non-acetic acid variants—being the specifically claimed scaffold [1]. Additional patent literature, including US 5,670,648 (Sandoz Ltd., 1997), identifies pyrazolyl acetic acid derivatives as intermediates for highly effective systemic fungicides, confirming that the pyrazol-4-ylacetic acid motif is privileged across multiple agrochemical target classes [2]. The 5-bromo substituent on the target compound provides a synthetic handle for introducing the heteroaryl moiety at the pyrazole N-1 position, which is a key structural feature of the claimed herbicidal compounds. While quantitative herbicidal activity data (e.g., ED₅₀ or selectivity indices) are not publicly available for the specific target compound, the structural alignment with the claimed patent space establishes its relevance as a key intermediate for this application area [1].

Agrochemical Herbicide Plant growth regulator

Bromine as a Synthetic Diversification Handle: Enabled Cross-Coupling Chemistry Absent in the Non-Halogenated Analog

The 5-bromo substituent on the target compound enables a wide range of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation, and Negishi coupling—that are fundamentally inaccessible with the non-halogenated analog 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3, MW 140.14 g/mol) [1]. The non-brominated analog lacks a leaving group at the 5-position and would require electrophilic halogenation or directed ortho-metalation as an additional synthetic step before cross-coupling could be attempted. The molecular weight difference between the brominated target compound (219.04 g/mol) and the non-brominated analog (140.14 g/mol) is 78.90 g/mol, corresponding to the replacement of a hydrogen atom with bromine (Δ = 78.92 Da) [2]. This bromine atom can be retained or subsequently removed via hydrogenolysis, offering chemists the flexibility to use it either as a diversification point or as a transient protecting/blocking group during synthesis.

Cross-coupling Suzuki reaction Late-stage functionalization

Procurement-Driven Application Scenarios for 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid in Discovery and Process Chemistry


Modular Synthesis of Pyrazol-4-ylacetic Acid-Derived Herbicide Candidates via Suzuki-Miyaura Cross-Coupling

In agrochemical discovery programs targeting the pyrazol-4-ylacetic acid herbicide pharmacophore claimed in WO-2011073098-A1, the 5-bromo substituent serves as the critical diversification point for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling [1]. A medicinal or process chemistry team can procure this single building block and generate a library of 5-arylated pyrazol-4-ylacetic acid analogs in parallel, each retaining the core scaffold required for herbicidal activity. The validated multigram synthetic protocol reported by Levchenko et al. (2024) provides a reliable supply pathway for the building block at scales sufficient for both screening and early lead optimization [2].

Late-Stage Functionalization in Medicinal Chemistry Programs Requiring sp²–sp² Bond Formation at the Pyrazole 5-Position

For drug discovery programs where the pyrazol-4-ylacetic acid moiety has been identified as a key pharmacophoric element—such as CRTh2 antagonist programs where this substructure was identified through high-throughput screening—the 5-bromo substituent enables late-stage diversification without altering the acetic acid side chain [1]. The non-brominated analog (CAS 1152582-56-3) would require de novo synthesis of each analog from the corresponding substituted hydrazine, significantly reducing the efficiency of SAR exploration. The 5-bromo compound thus offers a convergent synthetic strategy that is not accessible with the non-halogenated building block [2].

Process Chemistry Development for Systemic Fungicide Intermediates in the Pyrazolyl Acetic Acid Class

Patent US 5,670,648 (Sandoz Ltd.) identifies pyrazolyl acetic acid derivatives as key intermediates in the manufacture of systemic fungicides [1]. The target compound, with its bromine at the 5-position, can serve as a starting material for constructing the benzyl-ether-linked pyrazolyl acetic acid framework described in the patent. The scalable synthetic methodology demonstrated by Levchenko et al. provides process chemists with a practical entry point to this intermediate class, and the 'fast' protocol variant—which sacrifices some yield for operational simplicity—may be particularly attractive for initial process feasibility studies [2].

Chemical Biology Probe Synthesis Requiring Orthogonal Functionalization Handles on the Pyrazole Core

In chemical biology applications where pyrazole-containing probes are designed for target engagement studies (e.g., bromodomain inhibitors or kinase probes), the 5-bromo substituent provides an orthogonal handle distinct from the acetic acid moiety [1]. The acetic acid can be used for amide coupling to install a linker or affinity tag, while the bromine can independently participate in cross-coupling to introduce a fluorescent reporter or photoaffinity group. This orthogonal reactivity profile is not achievable with either the non-brominated analog (no second handle) or the pyrazole-4-carboxylic acid analog (CAS 54367-67-8, where the acid is directly attached and may exhibit different reactivity) [2].

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